molecular formula C15H21NO B5879224 1-(3,5-dimethylbenzoyl)azepane

1-(3,5-dimethylbenzoyl)azepane

Cat. No. B5879224
M. Wt: 231.33 g/mol
InChI Key: AWOMJFVKLQWCLM-UHFFFAOYSA-N
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Description

1-(3,5-dimethylbenzoyl)azepane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

1-(3,5-dimethylbenzoyl)azepane has various potential applications in scientific research. One of the most significant applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylbenzoyl)azepane is not yet fully understood, but it is believed to be due to its ability to interact with various biological molecules such as proteins and DNA. It has been shown to exhibit photochromic behavior, which makes it a promising candidate for use in optoelectronic devices.
Biochemical and Physiological Effects
Studies have shown that 1-(3,5-dimethylbenzoyl)azepane has low toxicity and does not exhibit any significant biochemical or physiological effects. However, further studies are required to fully understand its safety profile and potential side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,5-dimethylbenzoyl)azepane is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without significant degradation. However, its low solubility in common solvents can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3,5-dimethylbenzoyl)azepane. One potential area of research is its use in the development of organic electronics, where it can be used as a building block for the synthesis of novel materials. It could also be studied for its potential use in photodynamic therapy for cancer treatment. Additionally, further studies are required to fully understand its mechanism of action and safety profile.

Synthesis Methods

The synthesis of 1-(3,5-dimethylbenzoyl)azepane involves the reaction between 3,5-dimethylbenzoyl chloride and azepane in the presence of a base such as triethylamine. The reaction results in the formation of 1-(3,5-dimethylbenzoyl)azepane, which can be purified through various methods such as column chromatography.

properties

IUPAC Name

azepan-1-yl-(3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-9-13(2)11-14(10-12)15(17)16-7-5-3-4-6-8-16/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOMJFVKLQWCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylbenzoyl)azepane

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